Tyropeptin A-4 (TP-101) Exhibits 4.2-Fold Superior Chymotrypsin-Like Activity vs. Parent Compound Tyropeptin A
Tyropeptin A-4 (TP-101) demonstrates significantly enhanced potency against the 20S proteasome chymotrypsin-like (ChT-L) activity compared to its parent natural product, tyropeptin A. This improvement is a direct result of the rational structural modification (replacement of the P3 isovaleryl group with a cyclohexylacetyl group) guided by molecular modeling of the proteasome active site [1].
| Evidence Dimension | Inhibition of 20S Proteasome Chymotrypsin-like Activity |
|---|---|
| Target Compound Data | IC50 = 0.033 μM |
| Comparator Or Baseline | Tyropeptin A: IC50 = 0.14 μM |
| Quantified Difference | 4.2-fold increase in potency (calculated as 0.14 / 0.033) |
| Conditions | Purified mammalian 20S proteasome; assay with fluorogenic peptide substrate. |
Why This Matters
For researchers requiring potent inhibition of the chymotrypsin-like proteasome activity, this quantified improvement justifies selection of TP-101 over the original natural product.
- [1] Momose I, Watanabe T. Tyropeptins, proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. J Antibiot (Tokyo). 2017 May;70(5):542-550. doi:10.1038/ja.2017.9. (Table 2: Biological activities of tyropeptin derivatives). View Source
